molecular formula C13H9FN2S B2933470 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine CAS No. 700363-18-4

6-fluoro-N-phenyl-1,3-benzothiazol-2-amine

Cat. No. B2933470
M. Wt: 244.29
InChI Key: LPCVVVLTUPKXIU-UHFFFAOYSA-N
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Description

6-Fluoro-N-phenyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C13H9FN2S . It is a derivative of benzothiazole, which is an aromatic heterocyclic compound .


Synthesis Analysis

Benzothiazoles, including 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine, can be synthesized by reacting 2-mercaptoaniline with acid chlorides . Another method involves the reaction of 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

Benzothiazoles, including 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine, are thermally stable electron-withdrawing moieties with numerous applications in dyes such as thioflavin . They are also used in the sulfur vulcanization of rubber .

Scientific Research Applications

Antitumor Properties and Prodrug Development

6-Fluoro-N-phenyl-1,3-benzothiazol-2-amine has shown promise in antitumor research, particularly through the development of amino acid prodrugs aimed at overcoming drug lipophilicity limitations for better bioavailability and formulation. These prodrugs, through enzymatic conversion, can revert to their parent compounds in vivo, exhibiting potent antitumor activity against specific cancer cell lines by inducing cytochrome P450 1A1, which is crucial for their mechanism of action. The prodrug approach not only addresses solubility and stability issues but also ensures that active drug concentrations are maintained within therapeutic windows to exert cytocidal effects on target carcinoma cells while minimizing toxicity (Bradshaw et al., 2002; Hutchinson et al., 2002).

Antibacterial and Antifungal Activity

Compounds derived from 6-Fluoro-N-phenyl-1,3-benzothiazol-2-amine have demonstrated significant antibacterial and antifungal activities. Novel derivatives synthesized through condensation reactions have shown comparable or even superior activity to standard medicinal compounds against various bacterial and fungal strains. This highlights the compound's potential in developing new antimicrobial agents, especially considering the increasing resistance to existing treatments (Pejchal et al., 2015).

Synthesis and Evaluation of Novel Derivatives for Antitumor Activity

Further exploration into the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, with specific focus on substitutions that enhance antitumor activity, has been conducted. These studies aim at understanding how different substituents affect the cytostatic activities of these compounds against various cancer cell lines, potentially offering insights into the design of more effective anticancer drugs (Racané et al., 2006).

Fluorescent Sensing and Security Ink Applications

Benzothiazole derivatives also find applications in fluorescent sensing, where they are used to develop sensitive methods for detecting hazardous chemicals like oxalyl chloride and phosgene. Such compounds, due to their unique fluorescent properties, can act as effective sensors offering a rapid, convenient, and reliable method for detecting these toxic agents, potentially benefiting public health and safety measures (Zhang et al., 2017).

Amyloid Imaging Agents

The development of fluorine-18 labeled benzothiazoles for use as amyloid imaging agents represents a significant advancement in diagnostic imaging, particularly for conditions such as Alzheimer's disease. These compounds exhibit high binding affinity to amyloid beta plaques, offering potential as PET imaging agents to non-invasively monitor disease progression or the efficacy of therapeutic interventions (Serdons et al., 2009).

Future Directions

Benzothiazole derivatives, including 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine, have a wide range of biological activities and medicinal applications . Therefore, they are of great interest for the development of novel therapeutics . Future research may focus on exploring their potential uses in various fields, including pharmaceutical chemistry .

properties

IUPAC Name

6-fluoro-N-phenyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2S/c14-9-6-7-11-12(8-9)17-13(16-11)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCVVVLTUPKXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327173
Record name 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815893
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-fluoro-N-phenyl-1,3-benzothiazol-2-amine

CAS RN

700363-18-4
Record name 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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